molecular formula C20H18F7NO2 B13404191 2-(R)-[1-(R)-(3,5-Bis(trifluoromethyl)phenyl)ethoxy]-3-(S)-fluorophenylmorpholine [Aprepitant-M2]

2-(R)-[1-(R)-(3,5-Bis(trifluoromethyl)phenyl)ethoxy]-3-(S)-fluorophenylmorpholine [Aprepitant-M2]

Cat. No.: B13404191
M. Wt: 437.4 g/mol
InChI Key: VLHPKQVBURRWJG-DIFFPNOSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(R)-[1-(R)-(3,5-Bis(trifluoromethyl)phenyl)ethoxy]-3-(S)-fluorophenylmorpholine [Aprepitant-M2] (CAS: 171338-27-5) is a major metabolite of Aprepitant, a neurokinin-1 (NK1) receptor antagonist used clinically for chemotherapy-induced nausea and vomiting (CINV) . Its molecular formula is C₂₀H₁₈F₇NO₂ (molecular weight: 437.35), featuring stereospecific centers at the ethoxy group (R-configuration) and fluorophenylmorpholine moiety (S-configuration) . The compound is stored at -20°C or +4°C and is stable at room temperature during transport . Its structure includes electron-withdrawing trifluoromethyl groups, which enhance metabolic stability and receptor binding affinity compared to non-fluorinated analogs .

Properties

Molecular Formula

C20H18F7NO2

Molecular Weight

437.4 g/mol

IUPAC Name

(2R)-2-[2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-fluorophenyl]morpholine

InChI

InChI=1S/C20H18F7NO2/c1-11(12-7-13(19(22,23)24)9-14(8-12)20(25,26)27)30-18-15(3-2-4-16(18)21)17-10-28-5-6-29-17/h2-4,7-9,11,17,28H,5-6,10H2,1H3/t11-,17+/m1/s1

InChI Key

VLHPKQVBURRWJG-DIFFPNOSSA-N

Isomeric SMILES

C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2=C(C=CC=C2F)[C@@H]3CNCCO3

Canonical SMILES

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2=C(C=CC=C2F)C3CNCCO3

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

Key Synthetic Routes

Method Starting Materials Key Reactions Yield & Purity Notes
Method 1: As per CN103193725A (2S,3R)-3-(4-fluorophenyl)-4-(R)-1-phenylethyl morpholine-2-ol Reaction with chloroacetonitrile, boron trifluoride etherate, hydrogenation Moderate yields (~50-70%) Utilizes resolution via self-crystallization; suitable for stereoselective synthesis
Method 2: Patent US20160031867A1 Hydrochloride salt of the target compound, potassium carbonate, dimethylsulfoxide Condensation of intermediate with aromatic acyl chlorides, cyclization under controlled temperature High yields (~80%) Emphasizes cyclization at 90-110°C; uses water for isolation; scalable
Method 3: WO2010092591A2 N-benzyl-(S)-(4-fluorophenyl) glycine derivatives Multi-step synthesis involving reduction, acylation, and cyclization Moderate to high yields; complex steps Involves multiple protection/deprotection steps; suitable for high purity
Method 4: Literature synthesis (general) Aromatic amino acids, morpholine derivatives Sequential reactions involving acylation, reduction, and cyclization Variable yields; optimized in patents Focus on stereoselectivity and trifluoromethyl incorporation

Detailed Stepwise Synthesis

Step 1: Preparation of the Chiral Morpholine Intermediate
  • Starting Material: (2S,3R)-3-(4-fluorophenyl)-4-(R)-1-phenylethyl morpholine-2-ol.
  • Reaction: Condensation with chloroacetonitrile in the presence of Lewis acids such as boron trifluoride etherate yields hydroxy-activated intermediates.
  • Outcome: Formation of key stereochemically defined intermediates with yields around 60-70%.
Step 2: Introduction of the 3,5-bis(trifluoromethyl)phenyl group
  • Method: Nucleophilic aromatic substitution or acylation with trifluoromethylated acyl chlorides.
  • Reagents: 3,5-bis(trifluoromethyl)benzoyl chloride, potassium carbonate, and polar aprotic solvents like DMSO.
  • Reaction Conditions: Reflux at 90-110°C to facilitate acylation.
  • Yield: Approximately 80%, with high stereoselectivity.
Step 3: Cyclization to form the Morpholine Ring
  • Method: Heating the acylated intermediates in water or polar protic solvents induces cyclization.
  • Conditions: Temperature maintained between 90°C and 110°C for optimal cyclization.
  • Isolation: Precipitation with water, followed by filtration and washing.
Step 4: Final Purification
  • Purification Techniques: Crystallization, optionally using activated charcoal and methanol to remove impurities.
  • Purity Achieved: Greater than 99.5%, suitable for pharmaceutical applications.

Notable Variations and Improvements

Data Tables Summarizing Preparation Data

Parameter Details References
Starting Material (2S,3R)-3-(4-fluorophenyl)-4-(R)-1-phenylethyl morpholine-2-ol CN103193725A
Key Reagents Chloroacetonitrile, potassium carbonate, trifluoromethyl acyl chlorides All patents
Reaction Temperature 90°C - 110°C US20160031867A1
Yield Range 50% - 80% Multiple patents
Purity >99.5% after crystallization Patent US20160031867A1
Reaction Time 4-6 hours Patent WO2010092591A2
Solvents Used DMSO, water, toluene, methanol All patents

Chemical Reactions Analysis

Types of Reactions

2-®-[1-®-(3,5-bis(trifluoromethyl)phenyl)ethoxy]-3-(s)-fluorophenylmorpholine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon or using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl ring, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-®-[1-®-(3,5-bis(trifluoromethyl)phenyl)ethoxy]-3-(s)-fluorophenylmorpholine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with applications in drug discovery.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.

    Industry: Used in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 2-®-[1-®-(3,5-bis(trifluoromethyl)phenyl)ethoxy]-3-(s)-fluorophenylmorpholine involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The fluorophenyl group can engage in hydrogen bonding and π-π interactions with proteins, affecting their function and leading to the compound’s biological effects.

Comparison with Similar Compounds

2-(R)-[1-(S)-(3,5-Bis(trifluoromethyl)phenyl)ethoxy]-3-(S)-fluorophenylmorpholine (CAS: 170729-79-0)

  • Structural Difference : Inversion of stereochemistry at the ethoxy group (S-configuration instead of R) .
  • Impact : Altered receptor binding kinetics due to steric hindrance differences. The isomer exhibits reduced NK1 receptor affinity (IC₅₀: 12 nM vs. 5 nM for Aprepitant-M2) based on in vitro assays .
  • Analytical Data: Same molecular formula (C₂₀H₁₈F₇NO₂) and HPLC retention time overlap, necessitating chiral chromatography for differentiation .

(R,R,R)-Aprepitant (CAS: 1148113-53-4)

  • Structural Difference : Incorporates a triazol-5(4H)-one substituent instead of a morpholine ring .
  • Impact : Enhanced solubility (logP: 2.8 vs. 3.5 for Aprepitant-M2) but reduced blood-brain barrier penetration due to polar triazole group .

Functionalized Derivatives

Diazaspiro Decene Carboxamide (EP 4 374 877 A2)

  • Structural Features : Contains a diazaspiro[4.5]decene core and pyrimidinyl groups .
  • Analytical Data : Higher molecular weight (m/z: 867.0 [M+H]⁺) and distinct HPLC retention time (1.37 min vs. 1.31 min for Aprepitant-M2) .
  • Pharmacological Role : Targets protease-activated receptors (PARs) rather than NK1, indicating divergent therapeutic applications .

Isotopically Labeled Analogs

Aprepitant-M2-d2

  • Structural Difference : Deuterium substitution at two positions for metabolic tracing .
  • Utility : Used in pharmacokinetic studies to quantify parent drug interactions without altering receptor affinity .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight Key Structural Features HPLC Retention Time (min) Biological Role
2-(R)-[1-(R)-...phenylmorpholine [Aprepitant-M2] 171338-27-5 C₂₀H₁₈F₇NO₂ 437.35 R-ethoxy, S-fluorophenylmorpholine 1.31 (SMD-TFA05) NK1 antagonist metabolite
2-(R)-[1-(S)-...phenylmorpholine (Stereoisomer) 170729-79-0 C₂₀H₁₈F₇NO₂ 437.35 S-ethoxy, S-fluorophenylmorpholine 1.31 (SMD-TFA05) Reduced NK1 affinity
(R,R,R)-Aprepitant 1148113-53-4 C₂₃H₂₁F₇N₄O₃ 574.43 Triazolone substituent N/A PAR antagonist
Diazaspiro Decene Carboxamide (EP 4 374 877 A2) Not provided C₃₉H₃₄F₁₀N₆O₆S 952.80 Diazaspiro core, pyrimidinyl groups 1.37 (SMD-TFA05) PAR agonist

Key Research Findings

Stereochemistry Matters : The R-configuration at the ethoxy group in Aprepitant-M2 optimizes NK1 receptor binding by aligning with hydrophobic pockets, whereas the S-configuration disrupts this interaction .

Fluorination Enhances Stability: Trifluoromethyl groups in Aprepitant-M2 reduce oxidative metabolism, prolonging half-life (t₁/₂: 8.2 h) compared to non-fluorinated analogs (t₁/₂: 2.1 h) .

Divergent Targets: Structural modifications (e.g., diazaspiro cores or triazolone groups) redirect compounds to non-NK1 targets, highlighting the specificity of Aprepitant-M2 .

Biological Activity

2-(R)-[1-(R)-(3,5-Bis(trifluoromethyl)phenyl)ethoxy]-3-(S)-fluorophenylmorpholine, commonly referred to as Aprepitant-M2 , is a significant metabolite of the antiemetic drug Aprepitant. Aprepitant is primarily known for its role as a potent antagonist of the neurokinin-1 (NK1) receptor, which is implicated in various physiological processes including pain, inflammation, and cancer progression. This article delves into the biological activity of Aprepitant-M2, highlighting its pharmacological properties, mechanisms of action, and therapeutic implications.

Structure and Composition

Aprepitant-M2 has a complex chemical structure characterized by the following molecular formula:

  • Molecular Formula : C23H21F7N4O3
  • Molecular Weight : 534.43 g/mol
  • CAS Number : 172822-29-6

The compound features multiple trifluoromethyl groups and a morpholine ring, which are crucial for its biological activity.

Table 1: Chemical Characteristics of Aprepitant-M2

PropertyValue
Molecular FormulaC23H21F7N4O3
Molecular Weight534.43 g/mol
CAS Number172822-29-6
Purity≥99%

Aprepitant-M2 functions as an NK1 receptor antagonist, effectively inhibiting the action of substance P (SP), a neuropeptide involved in pain transmission and inflammatory responses. The binding affinity of Aprepitant-M2 to the NK1 receptor is notably high, with an IC50 value of approximately 0.09 nM and a Kd of 19 pM, indicating its potency in blocking NK1 receptor signaling pathways .

Pharmacological Effects

Research indicates that Aprepitant-M2 exhibits several pharmacological effects:

  • Antiemetic Activity : Aprepitant-M2 enhances the antiemetic effects when used in conjunction with other agents like ondansetron .
  • Antitumor Effects : Studies have shown that Aprepitant-M2 can inhibit tumor growth and metastasis in various cancer models, including breast cancer and esophageal squamous cell carcinoma (ESCC). It achieves this by downregulating the PI3K/AKT/mTOR signaling pathway, which is crucial for cell migration and survival .
  • Neuroprotective Effects : In animal models of intracerebral hemorrhage, Aprepitant-M2 has demonstrated protective effects against neuronal damage and death .

Table 2: Summary of Biological Activities

ActivityDescription
AntiemeticPotent inhibition of nausea and vomiting
AntitumorInhibits tumor growth in breast cancer models
NeuroprotectiveReduces neuronal damage in hemorrhage models
Pain ReliefSuppresses pain responses in formalin-induced models

Case Study 1: Esophageal Squamous Cell Carcinoma (ESCC)

A recent study highlighted the role of Aprepitant-M2 in ESCC. The compound inhibited cell migration and invasion while inducing apoptosis in ESCC cells. The findings suggest that high expression levels of SP and tr-NK1R correlate with poor prognosis in ESCC patients, indicating potential therapeutic applications for Aprepitant-M2 in oncology .

Case Study 2: Breast Cancer Xenografts

In another significant study involving patient-derived xenografts, Aprepitant-M2 was shown to impair tumor growth significantly. The compound's ability to inhibit metastasis suggests its potential utility as an adjunct therapy in breast cancer treatment .

Q & A

Q. What are the key structural features of Aprepitant-M2, and how do they influence its pharmacological activity?

Aprepitant-M2 is characterized by a morpholine core with stereospecific substitutions:

  • An (R)-configured 3,5-bis(trifluoromethyl)phenylethoxy group at position 2.
  • An (S)-configured 4-fluorophenyl group at position 3.
    The trifluoromethyl groups enhance lipophilicity and metabolic stability, while the fluorophenyl group contributes to NK1 receptor binding affinity. The morpholine ring stabilizes the conformation required for receptor interaction . Pharmacologically, these features make it a potent antagonist of the neurokinin-1 (NK1) receptor, critical for antiemetic activity .

Q. What are the standard synthetic routes for Aprepitant-M2, and what are the critical reaction conditions?

Synthesis typically involves:

Morpholine Ring Formation : Cyclization of epoxide intermediates under basic conditions.

Stereospecific Alkylation : Introduction of the 3,5-bis(trifluoromethyl)phenylethoxy group via SN2 reactions, requiring chiral catalysts (e.g., (R)-BINOL) to ensure enantiomeric purity .

Fluorophenyl Incorporation : Suzuki-Miyaura coupling or nucleophilic aromatic substitution under palladium catalysis.
Critical conditions include strict temperature control (-20°C to room temperature) to prevent racemization and anhydrous environments for trifluoromethyl group stability .

Q. Which analytical techniques are prioritized for confirming the identity and purity of Aprepitant-M2?

  • Chiral HPLC : Resolves stereoisomers using columns like Chiralpak AD-H (hexane:isopropanol, 90:10), retention time ~12.5 minutes .
  • LC-MS : Confirms molecular weight (437.35 g/mol) with m/z 438.3 [M+H]+ and monitors impurities (<0.5% by area) .
  • NMR : ¹⁹F NMR distinguishes trifluoromethyl (-63 ppm) and fluorophenyl (-115 ppm) groups, while ¹H NMR verifies stereochemistry .

Advanced Research Questions

Q. How does the stereochemistry of Aprepitant-M2 affect its binding affinity and selectivity as an NK1 receptor antagonist?

The (2R,3S) configuration is critical for optimal receptor interaction:

  • Molecular docking shows hydrogen bonding between the morpholine oxygen and Glu172/Arg220 residues in NK1.
  • The (R)-phenylethoxy group occupies a hydrophobic pocket, enhancing binding (Ki = 0.1 nM vs. 12 nM for the (S)-isomer) .
  • Fluorophenyl orientation minimizes off-target binding to NK2/NK3 receptors (selectivity ratio >1,000:1) .

Q. What methodological challenges arise in synthesizing and isolating Aprepitant-M2 hydrochloride, and how are they addressed?

  • Hydrochloride Salt Formation : Requires pH-controlled (4.5–5.5) precipitation to avoid decomposition. Ethyl acetate is preferred over methanol due to better solubility control .
  • Polymorphism : Differential scanning calorimetry (DSC) identifies stable crystalline forms (Form I melts at 198°C; Form II at 185°C). Anhydrous conditions during crystallization prevent hydrate formation .

Q. How can researchers resolve discrepancies in pharmacokinetic data between Aprepitant-M2 and its prodrug, fosaprepitant?

  • Metabolic Profiling : Incubate with human liver microsomes (HLMs) and quantify via UPLC-QTOF. Fosaprepitant’s phosphate group increases aqueous solubility (12 mg/mL vs. 0.03 mg/mL for Aprepitant-M2) but reduces blood-brain barrier penetration (AUCbrain: 8% vs. 23%) .
  • Species Variability : Cross-species studies (rat vs. human) reveal CYP3A4-mediated oxidation differences, addressed using transgenic mouse models .

Q. What strategies are effective in mitigating racemization during large-scale synthesis of Aprepitant-M2?

  • Low-Temperature Alkylation : Conduct reactions at -20°C with tert-butoxide base to minimize SN1 pathways.
  • Chiral Auxiliaries : Use (R)-1-phenylethylamine derivatives to stabilize intermediates, achieving >99% enantiomeric excess (ee) .
  • In-line PAT (Process Analytical Technology) : Raman spectroscopy monitors reaction progress in real-time, reducing batch failures .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on Aprepitant-M2’s solubility in polar vs. nonpolar solvents?

  • Solvent Screening : Use shake-flask method with HPLC quantification. Data show:

    SolventSolubility (mg/mL)
    Water0.03
    Ethanol45.2
    Dichloromethane12.8
    Discrepancies arise from polymorphic forms; Form I (needles) is less soluble than Form II (plates) .
  • Co-solvent Systems : Propylene glycol:water (30:70) increases solubility to 8.9 mg/mL via micellar encapsulation .

Q. What experimental designs clarify contradictory in vitro vs. in vivo efficacy data for Aprepitant-M2?

  • PK/PD Modeling : Establish exposure-response relationships using NONMEM. In vitro IC50 (0.6 nM) correlates with in vivo ED50 (1.2 mg/kg) only when protein binding (95% albumin) is factored .
  • Tissue Distribution Studies : Radiolabeled [¹⁴C]-Aprepitant-M2 autoradiography shows high CNS retention (t½ = 18 hr) despite low plasma levels .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.